(Z)-2-(Pyridin-2-yl)ethenol
Description
Properties
Molecular Formula |
C7H7NO |
|---|---|
Molecular Weight |
121.14 g/mol |
IUPAC Name |
(Z)-2-pyridin-2-ylethenol |
InChI |
InChI=1S/C7H7NO/c9-6-4-7-3-1-2-5-8-7/h1-6,9H/b6-4- |
InChI Key |
AWHPVMOPHMGEGW-XQRVVYSFSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C\O |
Canonical SMILES |
C1=CC=NC(=C1)C=CO |
Origin of Product |
United States |
Theoretical Context of Pyridine Functionalized Ethenols
Ethenols, or vinyl alcohols, are the enol tautomers of aldehydes and ketones. For simple carbonyl compounds, the keto-enol tautomeric equilibrium overwhelmingly favors the keto form due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.org However, the introduction of functional groups can significantly shift this balance.
In pyridine-functionalized ethenols, the nitrogen atom within the aromatic ring introduces profound electronic effects that influence tautomeric stability. Theoretical investigations into analogous systems, such as the tautomerism of 2-pyridone to 2-hydroxypyridine, provide critical insights. nih.govwuxibiology.com Computational studies show that the stability of these tautomers is a delicate balance between aromaticity gain, orbital and electrostatic interactions, and Pauli repulsion. nih.gov For a compound like 2-(pyridin-2-yl)ethenol, the enol form benefits from conjugation between the vinyl group and the pyridine (B92270) ring. The position of the tautomeric equilibrium can be finely tuned by factors such as substituents and, most notably, the surrounding solvent environment. nih.gov Polar solvents can interact differently with the distinct dipole moments of the keto and enol forms, thereby stabilizing one over the other. colostate.edu
Significance of Z 2 Pyridin 2 Yl Ethenol Within Advanced Heterocyclic Chemistry
The primary significance of the (Z)-isomer of 2-(pyridin-2-yl)ethenol lies in its specific stereochemical configuration, which facilitates the formation of a strong intramolecular hydrogen bond. This interaction occurs between the hydrogen atom of the enolic hydroxyl group and the lone pair of electrons on the pyridine (B92270) nitrogen atom, creating a stable six-membered pseudo-ring.
This intramolecular hydrogen bonding is a key feature that controls the conformation of molecules containing a pyridin-2-yl moiety. nih.govresearchgate.net This structural lock-in makes the (Z)-enol a distinct chemical entity with potential significance in several areas:
Coordination Chemistry: The chelate-like structure formed by the hydrogen bond makes the (Z)-enol an interesting bidentate ligand for metal ions. The pre-organized arrangement can lead to the formation of stable metal complexes.
Reaction Intermediates: As the transient enol form of 2-acetylpyridine (B122185), it is the key nucleophilic species in reactions occurring at the alpha-carbon, such as in aldol-type condensations or halogenations under acidic conditions.
Medicinal Chemistry: The ability to form specific, stable intramolecular hydrogen bonds is a crucial design element in drug development, as it helps to fix the conformation of a molecule, potentially leading to higher binding affinity at a biological target. sciepub.com
The (Z)-geometry is therefore not merely an incidental structural feature but a defining characteristic that imparts unique properties and potential utility to the molecule within the broader context of advanced heterocyclic chemistry.
Challenges in the Isolation and Stabilization of Z 2 Pyridin 2 Yl Ethenol Tautomers
Stereoselective Synthetic Pathways Towards (Z)-Alkenol Scaffolds Bearing Pyridyl Moieties
The generation of a (Z)-alkenol, particularly one bearing a coordinating pyridyl group, requires careful consideration of the synthetic approach to control the geometry of the enol or enolate intermediate. While direct synthesis of a stable enol in a specific configuration can be challenging, the stereoselective formation of an enolate followed by quenching can provide a viable route.
General strategies for the stereoselective synthesis of Z-alkenes often involve reactions like the Wittig reaction with semi-stabilized or non-stabilized ylides, or the Horner-Wadsworth-Emmons reaction with specific phosphonate (B1237965) reagents. However, for the direct formation of a (Z)-enol from an aldehyde, the focus shifts to the stereocontrolled deprotonation to form a (Z)-enolate.
The presence of the pyridine (B92270) ring introduces an additional layer of complexity and opportunity. The nitrogen atom can act as a Lewis base, potentially coordinating with metal cations from the base or other additives. This coordination can influence the transition state geometry of the deprotonation step, thereby affecting the E/Z selectivity of the resulting enolate.
Precursor Design and Chemical Transformations Leading to this compound
The logical and readily available precursor for the synthesis of this compound is 2-(Pyridin-2-yl)acetaldehyde (B8817286) . This aldehyde possesses the necessary carbon framework and the pyridyl moiety at the desired position. This precursor is a known compound and is commercially available, providing a convenient starting point for synthetic explorations.
The key chemical transformation to access the target enol is the enolization of 2-(pyridin-2-yl)acetaldehyde. This can be achieved under either acidic or basic conditions. However, to achieve stereoselectivity, base-mediated deprotonation to form the enolate is the more common and controllable strategy. The subsequent protonation of the (Z)-enolate would then yield the desired this compound.
The choice of base, solvent, temperature, and counterion are critical parameters that must be carefully optimized to favor the formation of the (Z)-enolate over the (E)-enolate.
Elucidation of Reaction Mechanisms in the Formation of this compound
The stereochemical outcome of the enolization of 2-(pyridin-2-yl)acetaldehyde is governed by the mechanism of the deprotonation step. Understanding the kinetic and thermodynamic factors, as well as the potential for catalytic control, is crucial for devising a successful synthesis of the (Z)-isomer.
Kinetic and Thermodynamic Studies of Enolization Processes
The formation of enolates from unsymmetrical ketones can lead to two regioisomers: the kinetic and the thermodynamic enolate. chim.itnih.govalmerja.comegrassbcollege.ac.inyoutube.com In the case of 2-(pyridin-2-yl)acetaldehyde, only one regioisomer is possible. However, the geometry of the resulting enolate can be either (Z) or (E).
The kinetic enolate is the one that is formed faster, typically by using a sterically hindered, strong, non-nucleophilic base at low temperatures. chim.itnih.govyoutube.com These conditions favor the removal of the most accessible proton, leading to the less thermodynamically stable product. The thermodynamic enolate , on the other hand, is the more stable enolate and is favored under conditions that allow for equilibration, such as higher temperatures and the use of a less hindered, weaker base that is similar in strength to the product enolate. chim.itnih.govegrassbcollege.ac.in
For the formation of this compound via its enolate, the Ireland model provides a useful framework for predicting the stereochemical outcome of the deprotonation. asianpubs.org This model proposes a six-membered chair-like transition state involving the lithium cation of a base like lithium diisopropylamide (LDA) coordinated to the carbonyl oxygen. The stereochemistry of the resulting enolate is determined by the steric interactions between the substituents in this transition state.
In the context of 2-(pyridin-2-yl)acetaldehyde, the pyridyl group (R1) and the hydrogen (R2) are the substituents on the alpha-carbon side of the developing double bond. According to the Ireland model, to favor the (Z)-enolate, the R1 group (the pyridyl group) would need to occupy an axial position in the transition state to avoid a more significant steric clash with the bulky isopropyl groups of the LDA. The favorability of this arrangement would depend on the effective steric bulk of the pyridyl group.
Table 1: Proposed Conditions for Kinetic vs. Thermodynamic Enolate Formation of 2-(Pyridin-2-yl)acetaldehyde
| Control Type | Base | Solvent | Temperature | Expected Major Product |
| Kinetic | Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78 °C | This compound |
| Thermodynamic | Sodium hydride (NaH) | Tetrahydrofuran (THF) | 25 °C (or higher) | (E)-2-(Pyridin-2-yl)ethenol |
Catalytic Approaches to Direct this compound Synthesis
While the stoichiometric use of strong bases is a common method for enolate formation, catalytic approaches offer advantages in terms of efficiency and atom economy. The development of catalytic methods for the stereoselective synthesis of (Z)-enols or their derivatives is an active area of research.
One potential catalytic strategy could involve the use of a chiral catalyst to enantioselectively deprotonate the aldehyde, which could also influence the Z/E ratio of the enolate. However, achieving high Z-selectivity in a catalytic fashion for a simple aldehyde like 2-(pyridin-2-yl)acetaldehyde remains a significant challenge. The coordinating ability of the pyridyl nitrogen could be exploited in the design of a suitable catalyst, where the catalyst could bind to both the carbonyl group and the pyridine ring, thereby creating a well-defined chiral environment to control the stereochemistry of the enolization.
Recent advances in transition-metal catalysis have shown promise in the asymmetric synthesis of chiral pyridine derivatives, although direct catalytic synthesis of a specific enol isomer is less common. chim.it Further research is needed to develop catalytic systems that can directly and selectively produce this compound from its aldehyde precursor.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for (Z)-Configuration Confirmation
High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, while direct isolation for routine NMR analysis is complicated by its transient nature, NMR principles and computational methods provide a robust framework for confirming its (Z)-configuration.
The key to confirming the Z stereochemistry lies in the coupling constant (³J) between the two vinylic protons. For a (Z)-isomer, the dihedral angle between these protons typically results in a smaller coupling constant, generally in the range of 6–12 Hz. This is in contrast to the corresponding (E)-isomer, which would exhibit a larger coupling constant, typically 12–18 Hz.
Computational studies, often employing Density Functional Theory (DFT), are invaluable for predicting the ¹H and ¹³C NMR chemical shifts when experimental data is scarce. researchgate.netruc.dkacs.org These calculations can provide expected values for the olefinic protons and carbons, as well as for the pyridine ring, aiding in the interpretation of transient spectroscopic data. For instance, in related vinyl pyridine systems, the proton on the carbon alpha to the pyridine ring is expected to resonate at a different field compared to the beta proton, with their exact shifts influenced by the shielding and deshielding effects of the pyridine and hydroxyl groups. nih.gov NOE (Nuclear Overhauser Effect) experiments on similar stabilized systems can also provide definitive proof of configuration by showing spatial proximity between the vinyl proton and the protons on the pyridine ring. nih.govmdpi.com
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| Cα=Cβ-OH | ~5.7 - 6.2 (d, J ≈ 10-12 Hz) | ~120 - 130 | Olefinic proton (α to Pyridine). |
| Cα=Cβ -OH | ~5.0 - 5.5 (d, J ≈ 10-12 Hz) | ~125 - 135 | Olefinic proton (β to Pyridine). |
| C=C-O-H | Variable, broad | N/A | Dependent on solvent and concentration. |
| Pyridine H-3 | ~7.2 - 7.4 | ~118 - 122 | |
| Pyridine H-4 | ~7.6 - 7.8 | ~135 - 138 | |
| Pyridine H-5 | ~7.1 - 7.3 | ~121 - 124 | |
| Pyridine H-6 | ~8.5 - 8.7 | ~148 - 150 | |
| Pyridine C-2 | N/A | ~152 - 155 | Substituted carbon. |
Note: Values are estimates based on data for analogous compounds and general NMR principles. nih.gov Actual values may vary.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis of this compound
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides direct information about the functional groups present in a molecule. These two techniques are complementary; vibrations that are strong in Raman may be weak in IR, and vice-versa. mt.comthermofisher.comcovalentmetrology.comspectroscopyonline.com
For this compound, the vibrational spectrum would be a composite of the modes from the pyridine ring and the enol moiety. The most indicative bands for the enol form would be the O-H stretching vibration, the C=C double bond stretch, and the C-O stretch. Studies on the keto-enol tautomerization of 2-acetylpyridine on palladium surfaces have experimentally identified vibrational bands associated with the enol form using Infrared Reflection Absorption Spectroscopy (IRAS). acs.orgacs.org
Key expected vibrational modes include:
O-H Stretch: A broad band in the FT-IR spectrum, typically around 3300-3500 cm⁻¹, characteristic of a hydroxyl group.
C-H Stretch (Aromatic/Vinylic): Sharp bands appearing above 3000 cm⁻¹.
C=C Stretch (Vinylic): A band in the region of 1620–1680 cm⁻¹, which is a key indicator of the enol double bond.
Pyridine Ring Stretching: Several characteristic bands, typically appearing in the 1400-1610 cm⁻¹ region. cdnsciencepub.comresearchgate.netacs.org
C-O Stretch: A strong band in the FT-IR spectrum, expected around 1200-1250 cm⁻¹.
Raman spectroscopy would be particularly useful for observing the symmetric C=C stretch and the pyridine ring breathing modes, which are often strong in Raman spectra. researchgate.net
Table 2: Key Expected Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Notes |
| O-H stretch | 3300 - 3500 (broad, strong) | Weak | Characteristic of the hydroxyl group. |
| Aromatic/Vinylic C-H stretch | 3000 - 3100 (medium) | 3000 - 3100 (strong) | |
| C=C stretch | 1620 - 1680 (medium) | 1620 - 1680 (strong) | Confirms the presence of the enol double bond. |
| Pyridine ring stretches | ~1590, ~1560, ~1470, ~1430 | ~1590, ~1560, ~1470, ~1430 | Characteristic fingerprint of the pyridine ring. |
| C-O stretch | ~1200 - 1250 (strong) | Weak | |
| Pyridine ring breathing | Weak | ~990 - 1010 (strong) | A sharp, characteristic Raman band. |
Note: Frequencies are based on known values for pyridine and enol functional groups. acs.orgacs.orgresearchgate.net
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis of this compound
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule, allowing for the determination of its elemental composition. For this compound, the molecular ion [M]⁺• would have the same mass-to-charge ratio (m/z) as its keto tautomer, 2-acetylpyridine. The differentiation between the two would lie in their fragmentation patterns upon electron ionization (EI).
The fragmentation of the stable keto tautomer, 2-acetylpyridine, is well-documented and typically involves a prominent loss of a methyl radical (•CH₃, 15 Da) to form a stable acylium ion. collectionscanada.gc.ca
The fragmentation of the (Z)-enol tautomer would proceed through different pathways. While it could tautomerize to the keto form in the ion source before fragmentation, unique pathways for the enol are expected. A primary fragmentation could be the loss of a hydrogen atom (•H) from the hydroxyl group. Another potential pathway is the cleavage of the C-O bond or rearrangements involving the vinyl group, which would be distinct from the fragmentation of the keto form. For example, fragmentation of related pyridyl compounds and enol ethers often involves complex rearrangements and cleavages influenced by the position of the heteroatom and the double bond. researchgate.netchemrxiv.org
Table 3: Plausible Mass Spectral Fragments for this compound
| Fragment Ion | Proposed Structure/Loss | Expected m/z | Notes |
| [C₇H₉NO]⁺• | Molecular Ion (M⁺•) | 123 | Same m/z as 2-acetylpyridine. |
| [C₇H₈NO]⁺ | [M-H]⁺ | 122 | Loss of H• from the hydroxyl group. |
| [C₆H₆NO]⁺ | [M-CH₃]⁺ | 108 | Loss of •CH₃; likely from the isomerized keto form. |
| [C₅H₄N]⁺ | Pyridinium cation | 78 | Common fragment from cleavage of the vinyl side chain. |
| [C₆H₅O]⁺ | [M-Pyridine]⁺ | 93 | Loss of the pyridine ring. |
Note: Fragmentation is complex and may involve multiple pathways and rearrangements. collectionscanada.gc.cagre.ac.uk
X-ray Crystallography of Stabilized Derivatives or Analogues of this compound
Due to its inherent instability, obtaining single crystals of this compound for X-ray diffraction analysis is not feasible. However, the structural parameters of this transient molecule can be reliably inferred from the crystal structures of stabilized derivatives and closely related analogues. nih.gov X-ray crystallography provides precise measurements of bond lengths, bond angles, and torsional angles, which are crucial for understanding the molecule's three-dimensional geometry.
Studies have successfully determined the crystal structures of various related compounds, such as trans-4-(2-(pyridin-2-yl)vinyl)benzaldehyde and the corresponding benzoic acid. nih.gov The crystal structure of 1-phenyl-2-(2-pyridyl)ethanol, a saturated analogue, has also been reported, revealing key intermolecular interactions like O–H···N hydrogen bonding. researchgate.net Furthermore, the synthesis and crystallographic characterization of metal complexes incorporating ligands derived from 2-acetylpyridine hydrazones provide insight into the coordination behavior and preferred conformations of the pyridyl-imino-enol system. researchgate.net These structures consistently show near-planarity between the pyridine ring and the adjacent vinyl or imino group, a feature expected to be present in this compound.
Table 4: Representative Crystallographic Data from Analogues of this compound
| Compound | Crystal System | Space Group | Key Structural Feature | Reference |
| trans-4-(2-(Pyridin-2-yl)vinyl)benzaldehyde | Monoclinic | P2₁/c | Near co-planar arrangement of pyridine and phenyl rings with the vinyl bridge. | nih.gov |
| 1-Phenyl-2-(2-pyridyl)ethanol | Monoclinic | P2₁/c | Intermolecular O-H···N hydrogen bonding forming chains. | researchgate.net |
| [Nd(HL)₂(NO₃)₂(H₂O)₂]·(NO₃)¹ | Monoclinic | C2/c | Ligand (HL = N'-(1-(pyridin-2-yl)ethylidene)nicotinohydrazide) coordinates in a tridentate fashion. | researchgate.net |
| Dichlorido[2-(pyridin-2-yl)-1,10-phenanthroline]copper(II) | Triclinic / Monoclinic | P-1 / P2₁/n | Distorted square-pyramidal geometry around the Cu(II) center. | researchgate.net |
¹Where HL is a ligand derived from 2-acetylpyridine.
Advanced Spectroscopic Probes for Transient this compound Species
The study of short-lived intermediates like this compound necessitates the use of advanced, time-resolved spectroscopic techniques. These methods allow for the generation and subsequent probing of transient species on timescales ranging from femtoseconds to milliseconds.
Pump-probe spectroscopy is a powerful tool for this purpose. acs.org In a typical experiment, a short "pump" laser pulse excites the more stable keto tautomer (2-acetylpyridine), inducing photo-enolization to form the transient enol. A second, time-delayed "probe" pulse then measures the absorption spectrum of the newly formed species. By varying the delay between the pump and probe pulses, the formation and decay kinetics of the enol can be monitored. researchgate.netscispace.com
For example, nanosecond laser flash photolysis can be used to observe the transient absorption spectra of the enol form. researchgate.net Studies on similar systems, such as the keto-enol tautomerism of hydrazones, have successfully used these techniques to characterize the transient enol and measure its lifetime. vu.nl
A particularly relevant study employed a combination of infrared reflection absorption spectroscopy (IRAS) and scanning tunneling microscopy (STM) to directly observe the tautomerization of 2-acetylpyridine to its enol form on a Pd(111) surface at low temperatures. acs.orgacs.org This work provided direct vibrational evidence for the formation of the enol species and demonstrated how surface interactions can be used to stabilize and study otherwise transient molecules. Photochemical methods, such as UV irradiation of precursors, can also be used to generate specific isomers for study, a technique often coupled with spectroscopic analysis to confirm the structure of the photoproduct. chim.itacs.orgacs.org
These advanced techniques are crucial for building a complete picture of the properties and reactivity of this compound, providing experimental data that complements theoretical calculations and studies of stable analogues.
Computational and Quantum Chemical Studies on Z 2 Pyridin 2 Yl Ethenol
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure of (Z)-2-(Pyridin-2-yl)ethenol
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. mdpi.comnih.gov For this compound, DFT calculations are employed to determine its most stable three-dimensional arrangement of atoms, a process known as geometry optimization. nih.gov By minimizing the total energy of the molecule, researchers can predict bond lengths, bond angles, and dihedral angles with high accuracy, often showing excellent agreement with experimental data from techniques like X-ray crystallography. nih.gov
These calculations typically utilize various functionals, such as B3LYP, and basis sets like 6-31G* or 6-311++G(d,p), to solve the Schrödinger equation approximately. mdpi.comresearchgate.net The choice of functional and basis set is crucial for obtaining reliable results. chemrxiv.org Beyond geometry, DFT is used to analyze the electronic properties, including the distribution of electron density, molecular electrostatic potential (MEP), and Mulliken atomic charges. nih.govbhu.ac.in The MEP map is particularly useful as it identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering clues about its interactive behavior. scirp.org
For analogous pyridine (B92270) derivatives, DFT calculations have been successfully used to optimize geometries and investigate the electron distribution. mdpi.comresearchgate.net For instance, in a study on a related pyridylpyrazole ethanol (B145695) derivative, DFT calculations were performed to optimize the molecular geometry and analyze electron distribution, which were then compared with the experimental X-ray diffraction data. mdpi.com
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-C (vinyl) | 1.34 | - | - |
| C-O (enol) | 1.36 | - | - |
| C-N (pyridine) | 1.34 | - | - |
| C-C-O | - | 120.5 | - |
| Py-C-C | - | 122.1 | - |
| Py-C-C-O | - | - | 180.0 (planar) |
Ab Initio Methods for Tautomeric Equilibria and Energy Landscape of this compound
This compound is the enol tautomer of 2-pyridylacetaldehyde. The equilibrium between these keto-enol forms is a central aspect of its chemistry. Ab initio methods, which are based on first principles without empirical parameters, are employed to study these tautomeric equilibria. researchgate.net High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) methods, can provide highly accurate predictions of the relative energies of the tautomers. nih.govsemanticscholar.org
These calculations help determine which tautomer is more stable in the gas phase and in different solvents. chemrxiv.orgresearchgate.net The energy landscape can be mapped by locating the transition state (TS) that connects the enol and aldehyde forms. The energy difference between the tautomers and the height of the activation energy barrier for the interconversion provide critical information about the kinetics and thermodynamics of the tautomerization process. semanticscholar.orgwuxiapptec.com For the well-studied 2-hydroxypyridine/2-pyridone system, theoretical studies have shown that while the hydroxy (enol-like) form is often more stable in the gas phase, the pyridone (keto-like) form can be favored in polar solvents due to stronger dipole-dipole interactions. chemrxiv.orgsemanticscholar.orgresearchgate.net The inclusion of explicit solvent molecules in the computational model can be crucial for accurately reproducing experimental observations. researchgate.net
For this compound, ab initio calculations would elucidate the relative stability of the enol versus the aldehyde form and the energy barrier for the proton transfer, which is key to understanding its chemical behavior in various environments.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction of this compound
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The analysis of these orbitals for this compound provides valuable predictions about its reactivity. mdpi.commdpi.com
The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). scirp.org The HOMO-LUMO energy gap (ΔE) is a crucial descriptor of molecular stability and reactivity. scirp.org A small HOMO-LUMO gap generally implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
Computational studies on similar molecules, such as other pyridine derivatives, calculate the energies and visualize the spatial distribution of the HOMO and LUMO. mdpi.comscirp.orgresearchgate.net This analysis reveals the most probable sites for electrophilic and nucleophilic attacks. For instance, in a related pyridylpyrazole, the HOMO-LUMO energy gap was calculated to assess the molecule's stability and reactivity. mdpi.com Other reactivity descriptors derived from FMO analysis, such as chemical hardness, softness, and electrophilicity index, can further quantify the molecule's reactive nature. scirp.org
| Parameter | Description | Typical Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -5.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -0.5 |
| ΔE (Gap) | HOMO-LUMO Energy Gap | 4.0 to 6.0 |
| Hardness (η) | (ELUMO - EHOMO) / 2 | 2.0 to 3.0 |
| Softness (S) | 1 / (2η) | 0.17 to 0.25 |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions of this compound
While quantum chemical calculations often focus on single, isolated molecules, Molecular Dynamics (MD) simulations provide a way to study the behavior of molecules over time, including their conformational changes and interactions with surrounding molecules, such as solvents or other solutes. wustl.eduresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy. researchgate.net
For a flexible molecule like this compound, MD simulations can explore its conformational space by simulating the rotation around single bonds. This is crucial for understanding which conformations are most populated at a given temperature and how the molecule's shape changes in different environments.
Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating this compound in a solvent box (e.g., water), one can analyze the formation and dynamics of hydrogen bonds between the molecule's hydroxyl group or pyridine nitrogen and the solvent molecules. These simulations can reveal the structure of the solvation shell and provide insights into how intermolecular forces stabilize the molecule in its solid or solution state. mdpi.com Such analyses are critical for understanding everything from crystal packing to the behavior of the molecule in a biological system. researchgate.net
Computational Prediction of Spectroscopic Parameters for this compound and Validation with Experimental Data
A key application of computational chemistry is the prediction of spectroscopic properties, which can then be compared with experimental spectra for validation and interpretation. researchgate.netnih.gov For this compound, methods like DFT can be used to calculate various spectroscopic parameters.
Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated. These theoretical frequencies are often scaled by a factor to better match experimental IR spectra, aiding in the assignment of complex spectral bands to specific molecular vibrations. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net Comparing calculated and experimental chemical shifts helps confirm the molecular structure. nih.gov
UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) in a UV-Vis spectrum. acs.org These calculations can explain the origin of electronic transitions, often in terms of promotions between frontier molecular orbitals. researchgate.net
The close agreement between computed and experimental spectroscopic data serves as a powerful validation of the computational model and its ability to accurately describe the molecule's structure and electronic properties. nih.govacs.org
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2-Pyridylacetaldehyde |
| 2-Hydroxypyridine |
| 2-Pyridone |
Reactivity Profiles and Chemical Transformations of Z 2 Pyridin 2 Yl Ethenol
Electrophilic and Nucleophilic Reactions Involving the Ethenol Moiety
The ethenol moiety of (Z)-2-(Pyridin-2-yl)ethenol is characterized by a carbon-carbon double bond and a hydroxyl group, making it susceptible to both electrophilic and nucleophilic attacks.
Electrophilic Additions: The π-bond of the ethenol group is electron-rich, making it reactive towards electrophiles. The pyridine (B92270) ring, being electron-withdrawing, can modulate this reactivity. researchgate.net Reactions with electrophiles such as halogens or strong acids are expected to proceed via an initial attack on the double bond. For instance, the reaction with pyridine-2-chalcogenyl halides leads to the formation of new heterocyclic systems through annulation reactions. medjrf.com
Nucleophilic Reactions: The presence of the electron-withdrawing pyridine ring makes the vinylic site of 2-vinylpyridine (B74390) derivatives susceptible to nucleophilic addition. wikipedia.org Due to this effect, nucleophiles like methoxide (B1231860) and cyanide can add across the double bond. wikipedia.org The hydroxyl group of the ethenol can also be deprotonated by a strong base, forming an enolate. This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.
The tautomerization between the enol and its keto form, 2-acetylpyridine (B122185), is a key aspect of its reactivity. acs.orgacs.org Studies on the keto-enol tautomerization of 2-acetylpyridine on palladium surfaces have shown that this process is influenced by the presence of hydrogen. acs.orgacs.org While the keto form is generally more stable, the enol can be trapped or participate in reactions under specific conditions. rsc.orgresearchgate.net
Cycloaddition and Pericyclic Reactions of the this compound System
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are governed by the principles of orbital symmetry. unina.itmsu.edulibretexts.org The this compound system, with its conjugated π-system, has the potential to participate in various pericyclic reactions, including cycloadditions and electrocyclic reactions.
Cycloaddition Reactions: These reactions involve the combination of two π-systems to form a cyclic molecule with two new sigma bonds. unina.itlibretexts.org The vinyl group of 2-vinylpyridine derivatives can act as a dienophile in Diels-Alder reactions, a type of [4+2] cycloaddition. chim.itcore.ac.uk For example, 3-acylamino-2H-pyran-2-ones can act as dienes in Diels-Alder reactions. chim.it Transition metal-catalyzed [2+2+2] cycloadditions of nitrogen-linked 1,6-diynes with alkenes or alkynes provide a direct route to fused pyrrolidine (B122466) and isoindoline (B1297411) systems. rsc.org
Electrocyclic Reactions: These are intramolecular pericyclic reactions that involve the formation of a sigma bond and the creation of a new ring. A Wittig reaction followed by a sequence including a 6π-3-azatriene electrocyclization allows for the one-pot synthesis of polysubstituted pyridines. organic-chemistry.org
The table below summarizes some cycloaddition reactions involving related vinyl systems.
| Reaction Type | Reactants | Catalyst/Conditions | Product |
| Diels-Alder | 2-(penta-1,3-dien-1-yl)-furan, maleic anhydride (B1165640) | Thermal | Diels-Alder cycloadduct |
| [2+2+2] Cycloaddition | Nitrogen-linked 1,6-diynes, enol ethers | [Rh(cod)2]BF4, ras-BINAP | Di- and trisubstituted isoindolines |
| [2+2+2] Cycloaddition | Dipropargyl amines, alkynes | [Cp*Ru(cod)Cl] | Isoindoline derivatives |
Transition Metal-Catalyzed Transformations and Cross-Coupling Reactions Utilizing this compound
Transition metal catalysis offers a powerful tool for the functionalization of this compound and its derivatives. The pyridine nitrogen and the vinyl group can coordinate to metal centers, facilitating a range of transformations.
Cross-Coupling Reactions: The vinyl group can participate in various cross-coupling reactions. For instance, cobalt-catalyzed addition of styrylboronic acids to 2-vinylpyridine derivatives results in the formation of 4-phenyl-3-butenyl heteroarenes. nih.gov Copper-catalyzed reactions of ketonic pyridines with benzylamines have also been developed. beilstein-journals.org
Cyclometalation: The C-H bond of the vinyl group can be activated by transition metals to form cyclometalated complexes. researchgate.net Ruthenium, osmium, platinum, and cobalt complexes have been shown to undergo cyclometalation with 2-vinylpyridine, leading to the formation of stable metallacycles. researchgate.net These complexes can serve as intermediates in further catalytic transformations. Rhodium(III)-catalyzed carbene insertion into the C-H bond of quinoline (B57606) N-oxides has been used to synthesize 8-aza-BINOL derivatives. snnu.edu.cn
Other Catalytic Reactions: The pyridine N-oxide derivative, α-phenyl-α-(2-pyridyl-N-oxide)ethanol, is a versatile ligand in the synthesis of coordination compounds and can be used in catalytic processes. lookchem.com
The following table presents examples of transition metal-catalyzed reactions.
| Metal Catalyst | Reaction Type | Reactants | Product |
| Cobalt | Addition | 2-vinylpyridine derivatives, styrylboronic acid | 4-phenyl-3-butenyl heteroarenes nih.gov |
| Ruthenium | Cyclometalation | RuCl2(PPh3)3, 2-vinylpyridine | RuCl(CHCHC5H4N)(CH2CHC5H4N)(PPh3) researchgate.net |
| Platinum | Cyclometalation | [Pt(R)2(DMSO)2], 2-vinylpyridine | [Pt(L–H)(R)(DMSO)] researchgate.net |
| Copper | Tandem Reaction | Ketonic pyridine, benzylamine | Imidazopyridine derivatives beilstein-journals.org |
| Rhodium | Carbene Insertion | Quinoline N-oxides, diazo compounds | C(8)-arylated quinoline N-oxides snnu.edu.cn |
Derivatization Strategies for Stable Analogs and Functionalized Compounds Derived from this compound
The inherent instability of the enol form often necessitates its derivatization to create more stable analogs for further study and application. These strategies typically target the hydroxyl group or the pyridine ring.
Modifications at the Hydroxyl Group of this compound
The hydroxyl group of the ethenol moiety is a prime site for chemical modification, allowing for the synthesis of stable enol ethers and esters.
Etherification: The hydroxyl group can be converted into an ether linkage. For example, the synthesis of aryl vinyl ethers can be achieved through a copper(II) acetate (B1210297) mediated coupling of phenols with a vinylboronic acid equivalent. nih.gov Pyridine-quaternized chloroethyl vinyl ether copolymers have been synthesized and used as adsorbents. dntb.gov.ua Denitrative etherification of nitroarenes can be catalyzed by copper(II) Schiff-base complexes. acs.org
Esterification: Esterification of the hydroxyl group leads to the formation of vinyl esters. 2-(Pyridin-2-yl)ethanol has been used as a protecting group for carboxylic acids, forming an ester that can be cleaved under specific conditions. researchgate.net Derivatization of hydroxyl groups with acyl chlorides or organic anhydrides is a common strategy in analytical chemistry. researchgate.net
The table below details common derivatizing agents for hydroxyl groups.
| Derivatizing Agent | Resulting Functional Group |
| Alkyl Halides/Sulfonates | Ether |
| Acyl Chlorides/Anhydrides | Ester researchgate.net |
| Isocyanates | Carbamate researchgate.net |
| Vinylboronic Acid Equivalents | Vinyl Ether nih.gov |
Functionalization of the Pyridine Ring in this compound
The pyridine ring in this compound is an aromatic heterocycle that can undergo various functionalization reactions.
Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, substitution can be directed to specific positions under certain conditions. rsc.org
Nucleophilic Aromatic Substitution: The pyridine ring is more susceptible to nucleophilic attack than benzene (B151609), particularly at the positions ortho and para to the nitrogen atom. rsc.org
N-Oxidation and Subsequent Reactions: The pyridine nitrogen can be oxidized to an N-oxide, which activates the ring for both electrophilic and nucleophilic substitutions. For example, addition of Grignard reagents to pyridine N-oxides followed by treatment with acetic anhydride yields 2-substituted pyridines. organic-chemistry.org
Directed C-H Functionalization: The pyridine nitrogen can act as a directing group to facilitate the functionalization of C-H bonds at specific positions on the ring or on substituents. snnu.edu.cn The 2-(pyridin-2-yl)isopropyl (PIP) amine has been developed as a directing group for the divergent functionalization of unactivated C-H bonds. snnu.edu.cn
Synthesis of Fused Systems: Annulation reactions of (Z)-4-aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile with methyl nitroacetate (B1208598) can lead to the formation of quinolizin-4-one, isoxazole, and indolizine (B1195054) derivatives. acs.org
Coordination Chemistry and Metal Complexation of Z 2 Pyridin 2 Yl Ethenol
Ligand Design Principles for Pyridyl-Ethenol Systems
The design of ligands incorporating both a pyridine (B92270) ring and an ethenol fragment is governed by several key principles that dictate their interaction with metal ions and the stability of the resulting complexes. rsc.orgresearchgate.net
Chelate Ring Size: The (Z)-2-(Pyridin-2-yl)ethenol ligand coordinates to a metal center via the pyridine nitrogen and the enolate oxygen. This arrangement typically forms a stable five-membered chelate ring, a highly favorable conformation in coordination chemistry that minimizes ring strain. rsc.orgsoton.ac.uk The stability of this ring is a primary driver for the complexation process.
Preorganization and Rigidity: The planarity of the pyridine ring and the double bond in the ethenol backbone introduce a degree of rigidity to the ligand. rsc.orgresearchgate.net This pre-organizes the donor atoms into a conformation suitable for chelation, reducing the entropic penalty associated with complex formation and enhancing thermodynamic stability.
Steric Effects: The substitution pattern on both the pyridine ring and the ethenol group can introduce steric hindrance. rsc.orgresearchgate.net Bulky substituents near the coordinating nitrogen or oxygen atoms can influence the geometry of the resulting metal complex and its stability. Conversely, steric clashes can be strategically used to favor the coordination of certain metal ions over others based on their preferred coordination geometries and ionic radii.
Electronic Effects: The electronic properties of the ligand are tunable by introducing electron-donating or electron-withdrawing groups. An electron-donating group on the pyridine ring can increase the basicity of the nitrogen atom, strengthening the metal-nitrogen bond. The acidity of the enolic proton, and thus the ease of forming the coordinating enolate, is also influenced by these substituents.
Spacers and Flexibility: The length and nature of the chain connecting the pyridyl and ethenol functionalities are critical. mdpi.com In the case of this compound, the direct connection ensures the formation of a compact and stable five-membered ring. Introducing flexible spacers could lead to the formation of larger, more flexible chelate rings or allow the ligand to act as a bridging unit between two metal centers.
Synthesis and Spectroscopic Characterization of Metal Complexes of this compound
The synthesis of metal complexes with this compound often involves the in situ formation and stabilization of the enol or a closely related species upon coordination. A notable example is the reaction of a metal precursor with a ketone that can tautomerize to the desired enol ligand. acs.org
A general synthetic route involves reacting a metal salt, such as a metal(II) chloride or acetate (B1210297), with the ligand's ketone precursor (2-acetylpyridine) in a suitable solvent like ethanol (B145695). mdpi.comnih.gov The reaction is often carried out under reflux to facilitate the complex formation. proquest.com In some cases, the addition of a base may be used to promote the deprotonation of the enol.
A well-documented analogue involves the nucleophilic addition of ethanol to a related ligand, di(2-pyridyl) ketone (dpk), when it is already coordinated to a Palladium(II) center. This reaction yields a coordinated ethoxy-ethenol type ligand, (dpk·EtOH), which is structurally very similar to a coordinated pyridyl-ethenol. acs.org The synthesis proceeds by first preparing the initial ketone complex, (dpk)PdCl₂, and then introducing ethanol to induce the nucleophilic addition. acs.org
The resulting complexes are characterized by a suite of spectroscopic techniques.
Infrared (IR) Spectroscopy: Coordination of the ligand is confirmed by shifts in characteristic vibrational frequencies. The ν(C=N) stretching frequency of the pyridine ring typically shifts to a higher wavenumber upon coordination. tandfonline.com New bands appearing in the low-frequency region (e.g., 480-491 cm⁻¹) can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. cyberleninka.ru
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the structure of diamagnetic complexes (e.g., with Zn(II) or Pd(II)). acs.orgproquest.com Upon complexation, the signals for the protons and carbons of the pyridine ring and the ethenol backbone show downfield shifts, confirming the coordination of the ligand to the metal center. proquest.com The disappearance of the enolic proton signal is a key indicator of deprotonation and coordination. mdpi.com
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the electronic transitions. These spectra typically show intense bands assigned to π → π* and n → π* transitions within the ligand, which may be shifted upon coordination. acs.orgnih.gov For transition metal complexes, weaker d-d transition bands may also be observed. proquest.com
| Technique | Observed Feature | Typical Range/Shift | Indication |
|---|---|---|---|
| IR Spectroscopy | Coordinated ν(C=N) (Pyridine) | ~1580-1620 cm⁻¹ | Coordination of pyridine nitrogen. tandfonline.com |
| ν(M-N) / ν(M-O) | ~400-500 cm⁻¹ | Formation of metal-ligand bonds. cyberleninka.ru | |
| ¹H NMR Spectroscopy | Pyridine ring protons | Downfield shift | Deshielding due to coordination. tandfonline.com |
| Disappearance of -OH proton signal | Signal absent | Deprotonation and coordination of the enolate oxygen. proquest.com | |
| UV-Vis Spectroscopy | π → π* transitions | Shift upon coordination | Alteration of ligand electronic structure by the metal. acs.org |
Chelation Modes and Metal-Ligand Bonding Analysis in this compound Complexes (N, O Coordination)
The this compound ligand primarily acts as a bidentate chelating agent, coordinating to metal ions through the nitrogen atom of the pyridine ring and the oxygen atom of the deprotonated enol group (enolate). mdpi.com This (N, O) coordination mode results in the formation of a thermodynamically stable five-membered chelate ring. rsc.org
X-ray crystallography studies on analogous complexes, such as palladium(II) with the related (dpk·EtOH) ligand, provide definitive evidence for this chelation. acs.org In such structures, the metal ion lies in a plane defined by the N, O donor atoms of the ligand and other co-ligands (e.g., chloride ions). The pyridine ring nitrogen acts as a strong σ-donor. The enolate oxygen, after deprotonation of the hydroxyl group, also forms a strong σ-bond with the metal center.
The bonding within these complexes can be described by:
Sigma Donation: The nitrogen atom of the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, which effectively overlaps with a vacant d-orbital of the metal ion to form a strong σ-bond. Similarly, the negatively charged enolate oxygen is an excellent σ-donor.
Stabilization of the Enolate: The coordination to the electron-accepting metal center withdraws electron density from the ligand, which stabilizes the negative charge on the enolate oxygen and, in turn, stabilizes the otherwise less favored enol tautomer. acs.org
Geometric Constraints: The geometry of the ligand, with its (Z) configuration, ensures that the N and O donor atoms are positioned for effective chelation. The resulting five-membered ring structure minimizes strain and maximizes the stability of the complex. The bond angles within the chelate ring, such as the N-M-O "bite angle," are key parameters that define the coordination geometry.
In dinuclear complexes, it is also possible for the oxygen atom of a coordinated ethanol or ethenol ligand to bridge two metal centers, although chelation within a single metal center is more common for this ligand type. nih.gov
Electronic, Magnetic, and Photophysical Properties of Coordination Compounds of this compound
Electronic Properties: UV-Vis absorption spectra of these complexes are dominated by intense ligand-centered π → π* and n → π* transitions. nih.gov Coordination to a metal ion typically causes a bathochromic (red) or hypsochromic (blue) shift of these absorption bands. acs.org For complexes with d-block transition metals like Cu(II), Ni(II), or Co(II), weaker ligand-field (d-d) transitions may appear in the visible region of the spectrum. proquest.com The energy of these transitions is dependent on the metal ion and the strength of the ligand field imposed by the N,O donor set.
Magnetic Properties: The magnetic behavior of the complexes depends on the number of unpaired electrons in the d-orbitals of the metal ion. libretexts.org
Complexes with metal ions like Zn(II) (d¹⁰) or Pd(II) (d⁸, square planar) are diamagnetic as they have no unpaired electrons.
Complexes with metal ions like Cu(II) (d⁹) are typically paramagnetic with a magnetic moment corresponding to one unpaired electron.
For metals like Fe(II) (d⁶) or Co(II) (d⁷), the ligand field strength determines whether a high-spin or low-spin complex is formed. A strong ligand field would lead to electron pairing and a low-spin state, while a weak field would result in a high-spin state with more unpaired electrons and stronger paramagnetism. libretexts.org
Photophysical Properties: Many coordination complexes with pyridyl-based ligands exhibit interesting photophysical properties, such as fluorescence. tandfonline.com Zn(II) complexes are particularly known for their luminescence, as the d¹⁰ configuration of the metal ion prevents quenching of fluorescence through d-d transitions. tandfonline.com Coordination to the metal ion can enhance the emission intensity compared to the free ligand by increasing the structural rigidity and reducing non-radiative decay pathways that arise from molecular rotations and vibrations. iucr.org This phenomenon, known as chelation-enhanced fluorescence (CHEF), makes these compounds promising for applications in sensing and optical materials. rsc.orgresearchgate.net
| Property | Metal Ion Example | Observed Behavior | Underlying Principle |
|---|---|---|---|
| Electronic | Pd(II), Zn(II) | Intense UV absorptions (π → π*). acs.orgnih.gov | Ligand-centered electronic transitions. |
| Magnetic | Pd(II), Zn(II) | Diamagnetic. | No unpaired d-electrons. |
| Cu(II), Co(II) | Paramagnetic. libretexts.org | Presence of unpaired d-electrons. | |
| Photophysical | Zn(II) | Fluorescence, often enhanced upon complexation. iucr.org | Increased rigidity and CHEF effect. rsc.org |
Catalytic Applications of Metal-Ethenol Complexes
Metal complexes containing pyridyl-ethenol and related ligands have shown promise in various catalytic applications, leveraging the ability of the metal center to mediate chemical transformations.
One of the most direct applications has been demonstrated with palladium complexes. A Pd(II) complex featuring the analogous (dpk·EtOH) ligand has been successfully employed as a catalyst for the Heck cross-coupling reaction. acs.org This highlights the potential of such complexes in C-C bond formation, a cornerstone of modern organic synthesis.
Furthermore, metal complexes are widely investigated for the catalytic oxidation and conversion of ethanol itself. While not always using this specific ligand, these studies establish the relevance of metal-ethenol interactions in catalysis. For instance, 3d-metal pincer complexes have been used as electro-catalysts for the oxidation of ethanol. rsc.org Additionally, metal-loaded zeolite catalysts are effective in converting ethanol into more valuable chemicals like aromatics and butadiene, processes where the interaction between the metal site and the ethanol molecule is a key mechanistic step. aip.orgacs.org The design principles of pyridyl-ethenol ligands could be applied to develop more sophisticated and selective catalysts for these transformations. The bidentate N,O-ligand can provide a stable coordination environment that can be fine-tuned electronically and sterically to optimize catalytic activity and selectivity for a desired reaction pathway.
Applications of Z 2 Pyridin 2 Yl Ethenol in Advanced Materials and Chemical Research
Potential as Building Blocks for Supramolecular Architectures
The structure of (Z)-2-(Pyridin-2-yl)ethenol is well-suited for the construction of complex supramolecular assemblies. The pyridine (B92270) ring is a fundamental unit in supramolecular chemistry, capable of forming predictable and stable structures through hydrogen bonding, metal coordination, and π–π stacking interactions.
The nitrogen atom in the pyridine ring can coordinate with metal ions, while the hydroxyl group can participate in robust hydrogen bonding networks. Research on similar molecules, such as pyridine-2-ylmethanol, has shown that they can form two-dimensional layered networks with silver(I) ions through a combination of metal coordination and weak Ag⋯C interactions. This capacity for forming multi-dimensional structures is a hallmark of versatile supramolecular building blocks.
Furthermore, derivatives of 2-vinylpyridine (B74390), a closely related precursor, readily undergo polymerization and copolymerization. wikipedia.org This reactivity suggests that this compound could be incorporated into functional polymers, where the pyridine and hydroxyl groups can direct the assembly of polymer chains into ordered supramolecular structures. The ability of pyridine derivatives to form polyelectrolytes through protonation or quaternization further expands their utility in creating responsive materials. chemicalbook.com
Table 1: Examples of Supramolecular Architectures from Pyridine-Containing Building Blocks
| Building Block | Interaction Type(s) | Resulting Architecture |
|---|---|---|
| Pyridine-2-ylmethanol | Metal Coordination (Ag-N), Hydrogen Bonding, Ag⋯C interactions | 2D Layered Networks |
| 2-[1-(Pyridin-4-ylmethyl)-1H-benzimidazol-2-yl]quinoline | Metal Coordination (Co-N), π–π stacking | 1D Helical Chains, 3D Frameworks with Channels |
Role in the Development of Optoelectronic Materials and Fluorescent Probes
Pyridine-containing compounds are integral to the development of advanced optoelectronic materials and fluorescent probes due to their electronic properties and synthetic accessibility. The conjugation of the pyridine ring with an olefinic group, as seen in this compound, creates a π-conjugated system that is often fluorescent.
Studies on fluorescent 2-(pyridin-2-yl)vinyl pyridine dyes have demonstrated that this core structure is highly emissive. researchgate.netnih.gov The fluorescence properties, including emission wavelength and intensity, can be finely tuned by introducing different substituents. nih.gov Research on pyridin-1(2H)-ylacrylates showed that electron-withdrawing groups tend to cause blue shifts in the emission spectrum, while electron-donating groups induce red shifts. nih.gov This tunability is critical for designing materials for specific applications like organic light-emitting diodes (OLEDs) and molecular sensors.
The inherent properties of ethynylpyridine scaffolds, such as conjugation, pH-dependent absorption/emission, and metal-binding capabilities, have been exploited for light-emitting materials. The this compound scaffold shares this potential, where the electronic interplay between the electron-deficient pyridine ring and the ethenol group can give rise to useful photophysical behaviors, such as intramolecular charge transfer (ICT), which is often responsible for high fluorescence quantum yields.
Table 2: Research Findings on Pyridine-Based Fluorescent Systems
| Compound Class | Key Feature | Application / Finding | Citation |
|---|---|---|---|
| 2-(Pyridin-2-yl)vinyl Pyridine Dyes | Thermosensitive carbonates and phosphates | Removable fluorescent labels with large Stokes shifts (>80 nm) for oligonucleotide labeling. | researchgate.netnih.gov |
| Pyridin-1(2H)-ylacrylates | Substituent effects on fluorescence | Electron-donating groups cause red shifts; electron-withdrawing groups cause blue shifts. | nih.gov |
| Pyridine-Based Small Molecules | Solvatochromism | Optical sensors for detecting benzene (B151609) and adulteration in gasoline based on fluorescence changes in different solvents. | mdpi.com |
Research on this compound as a Precursor for Complex Bioactive Scaffolds
The pyridine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. This compound, through its vinyl alcohol and pyridine functionalities, serves as a versatile starting point for synthesizing more complex, biologically active molecules. The ethenol moiety is a masked aldehyde or ketone and can also be considered a hydrated analog of 2-vinylpyridine, a known precursor in pharmaceutical synthesis. wikipedia.orgchemicalbook.com
The tautomeric equilibrium between the ethenol form and its corresponding ketone (2-acetylpyridine) or the related 2-pyridone structure opens up diverse synthetic pathways. 2-Pyridone heterocycles are found in many bioactive natural products and are key components in drugs targeting kinases and viruses. nih.govrsc.orgresearchgate.net Multicomponent reactions involving 2-pyridone precursors have been used to generate libraries of compounds with anticancer and anti-inflammatory activities. nih.govresearchgate.net
Furthermore, pyridine derivatives have been central to the discovery of novel therapeutic agents. For instance, a series of substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines were identified as potent macrofilaricidal compounds for treating human filarial infections. acs.org Similarly, novel 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives have been synthesized and shown to have significant anti-fibrotic activity, inhibiting collagen expression in hepatic cells. mdpi.com These examples highlight the role of the pyridin-2-yl group in guiding molecular design for therapeutic applications, a role for which this compound is a suitable candidate precursor.
Table 3: Bioactive Scaffolds Derived from Pyridine-Containing Precursors
| Precursor Type | Resulting Scaffold | Biological Activity | Citation |
|---|---|---|---|
| 2-Pyridone Derivatives | Pyrano[3,2-c]pyridones | Anticancer (induces apoptosis) | rsc.org |
| 2-Aminopyridines | Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines | Macrofilaricidal (anti-parasitic) | acs.org |
| Pyridine Precursors | 2-(Pyridin-2-yl) pyrimidines | Anti-fibrotic (inhibits collagen expression) | mdpi.com |
Exploration of Sensing and Recognition Properties of this compound Derivatives
The combination of a pyridine nitrogen and a proximate hydroxyl group in this compound creates an ideal bidentate chelation site for detecting metal ions. This structural motif is common in the design of fluorescent chemosensors, where the binding of a target ion modulates the fluorescence output of the molecule, leading to a "turn-on" or "turn-off" response.
Research into fluoroionophores based on 1-(2-pyridyl)-4-styrylpyrazoles has demonstrated high selectivity for mercury ions (Hg²⁺). acs.orgresearchgate.net The coordination of the metal ion with the pyridine nitrogen and another heteroatom in the scaffold quenches the fluorescence, allowing for nanomolar detection limits. This process was also shown to be reversible, which is a desirable feature for practical sensors. acs.org
The development of fluorescent probes based on an imidazo[1,2-a]pyridine (B132010) core has led to sensors capable of detecting endogenous and exogenous hydrogen peroxide (H₂O₂) in living cells. mdpi.com In these systems, a boronic ester group acts as the recognition site, which upon reaction with H₂O₂ releases the fluorophore, causing a "turn-on" green fluorescence signal. mdpi.com Given that this compound contains both the key pyridine fluorophore component and a reactive hydroxyl group that can be functionalized with recognition moieties, it represents a promising platform for developing new, highly selective sensors for a variety of analytes, including metal ions and reactive oxygen species.
Table 4: Sensing and Recognition Properties of Pyridine-Based Probes
| Probe Scaffold | Target Analyte | Sensing Mechanism | Detection Limit | Citation |
|---|---|---|---|---|
| 1-(2-Pyridyl)-4-styrylpyrazole | Hg²⁺ | Fluorescence quenching (turn-off) via chelation | 3.1 x 10⁻⁷ M | acs.orgresearchgate.net |
| Imidazo[1,2-a] pyridine-boronic ester | H₂O₂ | "Turn-on" fluorescence upon reaction | Not specified | mdpi.com |
Conclusion and Future Research Directions Pertaining to Z 2 Pyridin 2 Yl Ethenol
Summary of Current Theoretical and Experimental Understanding of (Z)-2-(Pyridin-2-yl)ethenol
The current understanding of this compound is almost exclusively through the lens of keto-enol tautomerism. This fundamental concept in organic chemistry describes a chemical equilibrium between a "keto" form (a ketone or an aldehyde) and an "enol" form (an alcohol adjacent to a double bond). wikipedia.orgfrontiersin.org For most simple carbonyl compounds, the equilibrium heavily favors the keto form due to the greater thermodynamic stability of the carbon-oxygen double bond compared to the carbon-carbon double bond. quora.com
This compound is the enol tautomer of 2-acetylpyridine (B122185). The equilibrium between these two forms is generally understood to lie significantly towards the keto form, 2-acetylpyridine. This makes the isolation and direct experimental characterization of this compound exceptionally challenging.
| Tautomer Name | Structure | Stability | Key Features |
| 2-Acetylpyridine (Keto form) | C₅H₄N-C(O)CH₃ | Thermodynamically favored | Stable, commercially available ketone. |
| This compound (Enol form) | C₅H₄N-C(OH)=CH₂ | Thermodynamically disfavored | Unstable, transient species. Contains a hydroxyl group and a C=C double bond. |
Experimental evidence for the existence of the enol form of 2-acetylpyridine is indirect and often observed under specific conditions. For instance, studies on the adsorption and hydrogenation of 2-acetylpyridine on a Pd(111) model catalyst have provided insights into its keto-enol tautomerization. acs.org In these surface science experiments, the enol form is generated on the palladium surface, and its subsequent reactions are monitored. It was observed that the presence of subsurface hydrogen on the palladium catalyst enhances the keto-enol tautomerization of 2-acetylpyridine. acs.org However, this environment is highly specialized and does not represent conditions under which the compound could be isolated in bulk.
Theoretical and computational studies serve as the primary source of information regarding the properties of this compound. Density Functional Theory (DFT) calculations can predict the relative energies of the keto and enol tautomers, their geometric structures, and their spectroscopic signatures. researchgate.netnih.govscispace.com These computational models consistently show that the keto form, 2-acetylpyridine, is the lower energy, and thus more stable, tautomer.
Unexplored Avenues in the Synthesis, Stabilization, and Reactivity of this compound
The transient nature of this compound presents significant challenges, but also opens up numerous avenues for future research.
Synthesis and Stabilization: A primary challenge is the development of synthetic methodologies to generate and stabilize the enol form. While it is formed as a transient intermediate in certain reactions, methods to "trap" this enol are largely unexplored. Potential strategies could include:
Silylation: Reacting the enolate of 2-acetylpyridine with a silylating agent could yield a stable silyl (B83357) enol ether, which would serve as a stable chemical equivalent of the enol. wikipedia.org
Matrix Isolation: Generating the enol photochemically or thermally in the gas phase and immediately trapping it in an inert gas matrix at cryogenic temperatures would allow for its spectroscopic characterization.
Intramolecular Hydrogen Bonding: While not directly applicable to the parent molecule, designing derivatives with substituents capable of forming strong intramolecular hydrogen bonds could potentially stabilize the enol form. wikipedia.org
The table below outlines potential research directions for the synthesis and stabilization of this compound.
| Research Avenue | Description | Potential Outcome |
| Trapping Reactions | Development of reactions to capture the enol form as a more stable derivative (e.g., silyl enol ether, enol ester). | Access to stable chemical precursors that can generate the enol in situ for reactivity studies. |
| Photochemical Generation | Investigating the use of light to induce tautomerization from the keto form to the enol form. chemrxiv.org | A method to control the concentration of the enol form for spectroscopic or reactivity studies. |
| Supramolecular Stabilization | Exploring the use of host molecules to encapsulate and stabilize the enol tautomer. | A non-covalent method to increase the lifetime of the enol form in solution. |
| Computational Screening | Using computational chemistry to predict substituents that would lower the energy of the enol form relative to the keto form. | Guidance for the rational design of stable, substituted pyridylethenols. |
Reactivity: The reactivity of this compound is almost entirely unstudied. As an enol, it is expected to be nucleophilic at the carbon atom alpha to the hydroxyl group. Unexplored areas include its participation in:
Electrophilic Additions: Reactions with various electrophiles to form new carbon-carbon and carbon-heteroatom bonds.
Cycloaddition Reactions: Its potential as a diene or dienophile in cycloaddition reactions.
Polymerization: Its ability to act as a monomer for the synthesis of novel polymers.
Outlook for Novel Functional Materials and Advanced Chemical Methodologies Derived from this compound
Should the challenges of stabilization be overcome, this compound and its stable derivatives could become valuable building blocks for new materials and chemical processes.
Functional Materials: The pyridine (B92270) and vinyl alcohol moieties suggest several potential applications:
Poly(vinylpyridines): If polymerized, the resulting polymer would have pendant pyridine units, making it useful as a base, a ligand for metal catalysis, or for creating materials with specific pH-responsive or conductive properties.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the hydroxyl group could act as a bidentate ligand for the construction of novel coordination polymers or MOFs with potential applications in gas storage, separation, or catalysis.
Photoresponsive Materials: The vinylpyridine scaffold is known to participate in photochemical reactions, such as [2+2] cycloadditions. quirkyscience.comwikipedia.org A stabilized form of this compound could be a precursor to materials with light-sensitive properties.
Advanced Chemical Methodologies: The unique reactivity of a stabilized pyridylethenol could be harnessed in synthetic chemistry:
Enolate Equivalents: Stable derivatives could serve as reliable enolate equivalents for stereoselective aldol (B89426) or Michael reactions.
Novel Heterocycle Synthesis: The bifunctional nature of the molecule (alkene and pyridine) makes it a potentially versatile precursor for the synthesis of more complex heterocyclic systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
